molecular formula C11H20Cl2N2O B12302082 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride

4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride

Cat. No.: B12302082
M. Wt: 267.19 g/mol
InChI Key: LAVAXZCEGFOATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group and a dimethylamino group attached to a phenol ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenol Intermediate: The initial step involves the formation of the phenol intermediate through a reaction between a suitable aromatic compound and a hydroxylating agent.

    Introduction of the Amino Group:

    Dimethylation: The final step involves the dimethylation of the amino group using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In industrial settings, the production of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is typically carried out in large-scale reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield hydroxylamines or amines.

Scientific Research Applications

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The presence of the amino and dimethylamino groups allows the compound to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Amino-2-(dimethylamino)propyl)phenol: Lacks the (S)-configuration and may have different stereochemical properties.

    4-(3-Amino-2-(methylamino)propyl)phenol: Contains a methylamino group instead of a dimethylamino group, leading to different chemical reactivity.

    4-(3-Amino-2-(ethylamino)propyl)phenol: Contains an ethylamino group, which affects its steric and electronic properties.

Uniqueness

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

4-[3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H

InChI Key

LAVAXZCEGFOATB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl

Origin of Product

United States

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